Semotiadil recemate fumarate
Overview
Description
Semotiadil recemate fumarate is a potent, selective, and orally active ligand for the TRPC6 receptor. It is a high-affinity agonist that has been shown to have nootropic, neuroprotective, and anti-inflammatory effects . This compound is also known for its vasoselective calcium channel antagonist properties .
Preparation Methods
The preparation of semotiadil recemate fumarate involves the synthesis of semotiadil fumarate, followed by the resolution of the racemate. The synthetic route typically includes the formation of the benzothiazine ring, which is a key structural component of the compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy .
Chemical Reactions Analysis
Semotiadil recemate fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazine ring.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s activity.
Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and solvents like DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Semotiadil recemate fumarate has a wide range of scientific research applications:
Chemistry: Used as a research tool for studying protein interactions and receptor activation.
Biology: Employed in cell biology for the study of ion channels and ligands.
Medicine: Investigated for its potential nootropic, neuroprotective, and anti-inflammatory effects.
Industry: Utilized in pharmaceutical testing and development.
Mechanism of Action
Semotiadil recemate fumarate exerts its effects by acting as a high-affinity agonist for the TRPC6 receptor. It inhibits ion channels such as TRPC6 with IC50 values of 0.8 nM and ligand-gated ion channels with IC50 values of 1.2 nM . This compound modulates calcium ion flow, which is crucial for various cellular processes .
Comparison with Similar Compounds
Semotiadil recemate fumarate is unique due to its high selectivity and potency as a TRPC6 receptor agonist. Similar compounds include:
Diltiazem: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker used for similar purposes.
Nisoldipine: A dihydropyridine calcium channel blocker. Compared to these compounds, this compound offers a longer-lasting action and higher selectivity for coronary artery and myocardium.
Biological Activity
Semotiadil recemate fumarate is a novel compound recognized for its biological activity, particularly as a vasoselective calcium channel antagonist. It is derived from semotiadil fumarate, which has been studied for its antihypertensive properties and potential applications in treating cardiovascular diseases. The compound's molecular formula is with a molecular weight of 652.7 g/mol, and it features a complex structure that contributes to its pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one; (E)-but-2-enedioic acid
- Molecular Weight : 652.7 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 12
Biological Activity
This compound exhibits various biological activities that make it a candidate for further research in pharmacology:
- Calcium Channel Antagonism : It selectively inhibits L-type calcium channels, which are crucial in cardiac and smooth muscle contraction. This effect is significant in managing conditions such as hypertension and angina .
- Antihypertensive Effects : Studies have shown that semotiadil fumarate effectively lowers blood pressure in animal models, demonstrating longer-lasting effects compared to other calcium antagonists like diltiazem and nifedipine .
- Agonistic Activity on TRPC6 Receptors : Recent findings indicate that this compound acts as a high-affinity agonist for TRPC6 receptors, which are implicated in various physiological processes including smooth muscle contraction .
- Neuroprotective and Anti-inflammatory Properties : The compound has also been reported to exhibit nootropic effects, suggesting potential applications in neurodegenerative diseases .
Research Findings
A series of studies have highlighted the pharmacological profile of this compound:
- Study on Cardiac Effects : In a study involving spontaneously hypertensive rats, semotiadil was shown to significantly reduce cardiac L-type Ca currents, indicating its efficacy as a calcium antagonist .
- Comparative Efficacy : In comparative studies with other calcium antagonists, semotiadil demonstrated superior efficacy in prolonging the duration of anginal relief in experimental models .
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Case Study 1 : A controlled trial involving hypertensive patients indicated that administration of semotiadil resulted in marked reductions in systolic and diastolic blood pressure over a sustained period compared to placebo groups.
- Case Study 2 : Research on its neuroprotective effects revealed that semotiadil could mitigate oxidative stress-induced neuronal damage, showcasing its potential for treating neurodegenerative disorders.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEJEELGDWGUCV-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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